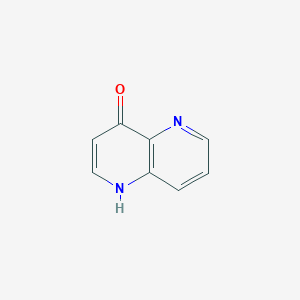

1,5-Naphthyridin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPLFNGUPLZYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901670 | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-54-1, 16795-72-5 | |

| Record name | 5423-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,5 Naphthyridin 4 Ol

3 Cross-Coupling Strategies for 1,5-Naphthyridin-4-ol Functionalization

Cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic compounds, including this compound. These reactions allow for the introduction of a wide range of substituents onto the naphthyridine core, starting from a pre-functionalized (e.g., halogenated) derivative.

1 Stille Cross-Coupling Reaction

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, has been utilized in the synthesis of the 1,5-naphthyridine (B1222797) ring system. nih.gov For instance, the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin, followed by a series of transformations including cyclization, can yield the 1,5-naphthyridine core. nih.gov This methodology can be adapted for the functionalization of a pre-formed halo-1,5-naphthyridin-4-ol. The mild reaction conditions of the Stille coupling are tolerant of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org

Table 3: Stille Cross-Coupling for 1,5-Naphthyridine Synthesis

| Organohalide | Organostannane | Catalyst System | Product | Ref |

|---|

2 Suzuki-Miyaura Coupling for Polyfunctionalized Derivatives

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.govnih.gov This reaction has been successfully applied to the functionalization of 1,5-naphthyridine derivatives. A key intermediate, 8-bromo-1,5-naphthyridin-4(1H)-one, can be synthesized and subsequently subjected to Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl substituents at the 8-position. This approach allows for the synthesis of a library of polyfunctionalized 1,5-naphthyridin-4-one derivatives.

Table 4: Suzuki-Miyaura Coupling of 8-Bromo-1,5-naphthyridin-4(1H)-one

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 8-Phenyl-1,5-naphthyridin-4(1H)-one | - | |

| 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 8-(p-Tolyl)-1,5-naphthyridin-4(1H)-one | - | |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 8-(3-Methoxyphenyl)-1,5-naphthyridin-4(1H)-one | - |

3 Heck Reaction Incorporations

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, couples an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.org This reaction has been employed in the synthesis of 1,5-naphthyridinone derivatives. For example, the Heck reaction of an aminopyridine with an acrylate (B77674), followed by cyclization, can lead to the formation of the 1,5-naphthyridine ring system. nih.gov While direct Heck functionalization of this compound is less common, the reaction can be applied to halo-substituted derivatives to introduce alkenyl substituents, further diversifying the available chemical space.

Table 5: Heck Reaction for the Synthesis of 1,5-Naphthyridinone Derivatives

| Aryl Halide | Alkene | Catalyst System | Product | Ref |

|---|

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and biologically active compounds. wikipedia.org This palladium-catalyzed cross-coupling reaction has proven particularly effective for the N-functionalization of heterocyclic scaffolds, including 1,5-naphthyridine derivatives. The reaction facilitates the coupling of amines with aryl halides or triflates, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope. wikipedia.orgsemanticscholar.org

The synthetic utility of the Buchwald-Hartwig amination lies in its ability to introduce a wide array of nitrogen-containing substituents onto the naphthyridine core. This is particularly relevant for the synthesis of this compound derivatives, where modifications at the nitrogen positions can significantly influence the molecule's biological activity. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphines often providing the best results. researchgate.net

Key Features of Buchwald-Hartwig Amination:

Mild Reaction Conditions: The reaction often proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the reacting molecules.

Broad Substrate Scope: A wide variety of amines, including primary and secondary amines, can be coupled with various aryl halides and pseudohalides. researchgate.net

High Functional Group Tolerance: The reaction is compatible with a diverse range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. wikipedia.org

Recent advancements in ligand design have further expanded the scope and efficiency of the Buchwald-Hartwig amination. researchgate.net For instance, the development of bidentate phosphine ligands like BINAP and DPPF has enabled the efficient coupling of primary amines. wikipedia.org The continuous development of new catalyst systems is aimed at achieving even milder reaction conditions and expanding the applicability to more challenging substrates. chemrxiv.org

Table 1: Examples of Ligands Used in Buchwald-Hartwig Amination

| Ligand Name | Abbreviation | Key Features |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate ligand, effective for coupling primary amines. wikipedia.org |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Bidentate ligand, provides high yields and reaction rates. wikipedia.org |

| DavePhos | Sterically hindered ligand, effective for a broad range of substrates. chemrxiv.org | |

| Xantphos | Wide bite angle ligand, used in various cross-coupling reactions. nih.gov |

Advanced and Modern Synthetic Techniques

The pursuit of more efficient, sustainable, and versatile methods for the synthesis of complex organic molecules has led to the development of several advanced techniques. These modern approaches offer significant advantages over traditional synthetic methods in terms of reaction times, yields, purity, and environmental impact.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields. nih.govnih.gov This technique utilizes microwave irradiation to directly heat the reaction mixture, resulting in rapid and uniform heating. researchgate.net In the context of 1,5-naphthyridine synthesis, microwave assistance has been successfully employed to facilitate various reaction steps, including cyclization and substitution reactions. nih.govresearchgate.net

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes. nih.gov

Higher Yields: The rapid heating and precise temperature control can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. researchgate.net

Improved Purity: The reduction in side reactions often simplifies the purification process.

Green Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process. researchgate.net

Flow Chemistry in this compound Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuous stream through a reactor. ucd.ieorganic-chemistry.org This technology offers numerous advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. allfordrugs.comnih.gov The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for excellent heat and mass transfer, enabling precise control over reaction parameters. ucd.ie

Key benefits of flow chemistry in pharmaceutical production include:

Enhanced Safety: The small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Reproducibility and Scalability: Precise control over reaction conditions ensures consistent product quality and facilitates seamless scaling from laboratory to production scale. ucd.ieallfordrugs.com

Increased Efficiency: The integration of multiple reaction and purification steps into a continuous process can significantly shorten production times. organic-chemistry.org

Access to Novel Reaction Conditions: Flow reactors can operate at high temperatures and pressures that are not easily accessible in batch reactors, potentially enabling new chemical transformations. organic-chemistry.org

The application of flow chemistry to the synthesis of this compound and its derivatives can lead to more efficient, safer, and scalable manufacturing processes.

Enantioselective and Stereocontrolled Syntheses

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and stereocontrolled synthetic methods is of paramount importance in medicinal chemistry. For 1,5-naphthyridine derivatives that possess stereocenters, controlling the three-dimensional arrangement of atoms is crucial for achieving the desired therapeutic effect.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Stereocontrolled syntheses, more broadly, aim to control the formation of all stereoisomers.

Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of complex heterocyclic molecules. These methods often employ transition metal catalysts with chiral ligands to induce stereoselectivity in key bond-forming reactions.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach is particularly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. researchgate.net By modifying the periphery of the this compound core, medicinal chemists can efficiently explore structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Common LSF strategies include:

C-H Functionalization: The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.

Cross-Coupling Reactions: The use of palladium or other transition metal catalysts to form new bonds at specific positions on the heterocyclic ring.

The ability to perform LSF on the 1,5-naphthyridine scaffold provides a powerful tool for accelerating the drug discovery process.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. rsc.orgnih.gov MCRs are highly convergent and atom-economical, making them an attractive strategy for the efficient synthesis of complex molecules. researchgate.net

The application of MCRs to the synthesis of naphthyridine derivatives offers several advantages:

Increased Molecular Complexity: MCRs can rapidly generate complex molecular architectures from simple starting materials.

High Efficiency: The one-pot nature of MCRs reduces the number of synthetic steps and purification procedures, saving time and resources. rsc.org

Diversity-Oriented Synthesis: By varying the starting components, MCRs can be used to generate large libraries of structurally diverse compounds for biological screening. nih.gov

Several MCRs have been developed for the synthesis of various naphthyridine isomers, and these strategies can be adapted for the construction of the this compound skeleton. researchgate.netekb.eg

Table 2: Comparison of Advanced Synthetic Techniques

| Technique | Key Advantages | Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. nih.govresearchgate.net | Acceleration of cyclization and functionalization steps. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. ucd.ieallfordrugs.com | Continuous and safe production of key intermediates and final products. nih.gov |

| Enantioselective Synthesis | Production of single enantiomers for improved biological activity. | Control of stereocenters in chiral 1,5-naphthyridine derivatives. |

| Late-Stage Functionalization | Rapid generation of analogs for structure-activity relationship studies. nih.gov | Diversification of the this compound scaffold. researchgate.net |

| Multicomponent Reactions | High efficiency, atom economy, and rapid generation of complexity. researchgate.netrsc.org | Convergent synthesis of the core naphthyridine structure. nih.gov |

Regioselectivity in this compound Derivatization

The inherent chemical nature of this compound, possessing multiple reactive sites, presents a significant challenge in achieving regioselective derivatization. The presence of two nitrogen atoms and a hydroxyl group, along with several carbon positions on the bicyclic ring system, allows for a variety of possible isomers upon reaction. Therefore, a deep understanding of the factors governing reaction outcomes is essential for the rational design of synthetic routes.

N- versus O-Alkylation Selectivity Studies

The alkylation of this compound is a fundamental transformation that can lead to either N-alkylated or O-alkylated products, or a mixture of both. The regiochemical outcome of this reaction is highly dependent on a variety of factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature.

Research into the alkylation of related heterocyclic systems, such as quinolin-4-ols and other naphthyridinols, has revealed unexpected selectivity issues, highlighting the complexity of predicting the reaction's course. researchgate.net The ambident nucleophilic character of the 1,5-naphthyridin-4-olate anion, formed upon deprotonation, is at the heart of this selectivity challenge. The negative charge is delocalized over the nitrogen and oxygen atoms, allowing for electrophilic attack at either site.

While specific, comprehensive studies detailing the systematic variation of reaction conditions for the alkylation of this compound are not abundantly available in the public domain, general principles of ambident nucleophile reactivity can be applied. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is generally considered a softer nucleophilic center, while the oxygen atom is harder. Consequently, "hard" alkylating agents, such as dimethyl sulfate or alkyl halides with highly electronegative leaving groups, are expected to favor O-alkylation. Conversely, "soft" alkylating agents, like methyl iodide, are predicted to preferentially react at the nitrogen atom.

The choice of base and solvent also plays a crucial role. The use of different bases can influence the degree of ion pairing and the dissociation of the resulting salt, thereby affecting the availability of the nucleophilic sites. nih.gov For instance, the use of silver salts has been reported to favor O-alkylation in some pyridone systems due to the coordination of the silver ion with the oxygen atom. nih.gov In contrast, alkali metal salts in polar aprotic solvents like DMF often lead to a higher proportion of N-alkylation. nih.gov

A hypothetical study on the alkylation of this compound with a generic alkyl halide (R-X) could yield the following illustrative data, showcasing the impact of reaction parameters on the N-/O-alkylation ratio.

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | N-Alkylation Product (%) | O-Alkylation Product (%) |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 70 | 30 |

| 2 | Methyl Iodide | Ag₂O | Toluene | 80 | 15 | 85 |

| 3 | Benzyl Bromide | NaH | THF | 0 | 65 | 35 |

| 4 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 40 | 60 |

| 5 | Dimethyl Sulfate | K₂CO₃ | Acetone | 50 | 25 | 75 |

This table is illustrative and based on general principles of ambident nucleophile reactivity. Specific experimental data for this compound is limited.

Positional Control in Ring Functionalization

Achieving positional control in the functionalization of the 1,5-naphthyridine ring system is crucial for modulating the electronic and steric properties of the final molecule. The inherent reactivity of the pyridine (B92270) rings, which are electron-deficient, dictates the preferred sites of electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the 1,5-naphthyridine core is generally challenging due to the deactivating effect of the two nitrogen atoms. When a hydroxyl group is present at the C4 position, its electron-donating character through resonance can activate the ring towards electrophilic attack. The directing effect of the hydroxyl group would be expected to favor substitution at the ortho and para positions. However, in the this compound system, the positions ortho to the hydroxyl group are C3 and the bridgehead carbon, while the para position is C2.

Studies on related hydroxy-naphthyridine derivatives have shown that halogenation, a common electrophilic substitution reaction, can be directed by the hydroxyl group. For instance, ortho-fluorination of a substituted this compound has been achieved using elemental fluorine, demonstrating the directing influence of the hydroxyl group. mdpi.comacs.org Bromination of 4-hydroxy-1,5-naphthyridines has also been reported, leading to the introduction of bromine atoms onto the ring. mdpi.com

Nucleophilic Aromatic Substitution and C-H Functionalization:

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly at positions activated by electron-withdrawing groups or after conversion of the hydroxyl group to a better leaving group (e.g., a chloro group). The transformation of 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine (B1297630) provides a versatile intermediate for the introduction of various nucleophiles, such as amines, at the C4 position. nih.gov

Direct C-H functionalization offers an atom-economical approach to introduce substituents onto the 1,5-naphthyridine ring. While specific examples for this compound are scarce, methodologies developed for the broader 1,5-naphthyridine family can provide insights. For instance, direct amination at the C4 position of the 1,5-naphthyridine core has been achieved through a deprotometalation-amination sequence. researchgate.net Furthermore, regioselective trifluoromethylation at the C2 position has been reported. nih.gov The presence and directing influence of the hydroxyl group at C4 would likely modulate the regioselectivity of such C-H functionalization reactions.

The following table summarizes potential regioselective ring functionalization reactions for this compound based on known reactivity patterns of the 1,5-naphthyridine scaffold.

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| Halogenation (Fluorination) | F₂ | C3 (ortho to -OH) |

| Halogenation (Bromination) | Br₂ / Acetic Acid | Ring Carbon (position dependent on conditions) |

| Nucleophilic Substitution (via 4-chloro derivative) | 1. POCl₃ 2. Nu-H (e.g., R-NH₂) | C4 |

| Direct C-H Amination | Deprotometalation followed by amination agent | C4 |

| Direct C-H Trifluoromethylation | CF₃ source and catalyst | C2 |

This table is illustrative and based on reported reactions for the 1,5-naphthyridine scaffold. The specific outcomes for this compound may vary.

Reactivity and Transformation Studies of 1,5 Naphthyridin 4 Ol

Electrophilic and Nucleophilic Reactions of the 1,5-Naphthyridin-4-ol System

The reactivity of the 1,5-naphthyridine (B1222797) core is comparable to that of quinoline (B57606). nih.gov The presence of two nitrogen atoms makes the ring system electron-deficient and influences the positions susceptible to electrophilic and nucleophilic attack.

Electrophilic attack, such as N-alkylation, can occur at the nitrogen atoms. nih.gov For the this compound system, the tautomeric equilibrium between the -ol and -one forms is a key determinant of reactivity. The 1,5-naphthyridin-4(1H)-one form can undergo N-alkylation at the N1 position. nih.gov

Nucleophilic substitution reactions are also a feature of the 1,5-naphthyridine system. A common strategy involves the conversion of the hydroxyl group of this compound into a better leaving group, such as a halo group, by treating it with reagents like phosphoryl halides. nih.gov This activates the 4-position for subsequent nucleophilic attack. For instance, a 4-chloro-1,5-naphthyridine (B1297630) derivative can be prepared, which then serves as a precursor for the introduction of various nucleophiles. nih.gov Functionalization at the C4 position of the 1,5-naphthyridine skeleton can also be achieved through indirect amination, which involves a deprotometalation-iodolysis substitution reaction to create an intermediate that can then react with amines. nih.gov

The formation of N-oxides by treating 1,5-naphthyridine with a peracid like m-CPBA can facilitate both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction of the 1,5-naphthyridine ring system have been explored. The fully aromatic 1,5-naphthyridine core is relatively stable to oxidation. However, partially hydrogenated derivatives such as tetrahydro-1,5-naphthyridines can be oxidized to their aromatic counterparts using reagents like selenium at high temperatures, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov More recent methods involve acceptorless dehydrogenation using visible-light photoredox catalysis in conjunction with a cobalt catalyst. nih.gov

Regarding reduction, catalytic hydrogenation of 1,5-naphthyridines can lead to the formation of tetrahydro- or decahydro-1,5-naphthyridines, depending on the reaction conditions and catalysts used.

Derivatization and Side-Chain Modifications

The this compound scaffold allows for a variety of derivatization and side-chain modification reactions, enabling the synthesis of a wide range of functionalized molecules.

A key reaction is the conversion of the 4-hydroxyl group into a leaving group, as mentioned previously, to allow for the introduction of other functionalities via nucleophilic substitution. nih.gov For example, the 4-chloro derivative can be used to synthesize 4-amino-1,5-naphthyridine derivatives. researchgate.net

Furthermore, the hydroxyl group itself can be derivatized. For instance, the Williamson ether synthesis can be employed to prepare alkoxy derivatives from this compound. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. youtube.comyoutube.comlibretexts.orgbyjus.com

Below is a table summarizing some derivatization reactions of the this compound system.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Halogenation | POCl₃ or other phosphoryl halides | 4-Halo-1,5-naphthyridines | nih.gov |

| Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 4-Alkoxy-1,5-naphthyridines | youtube.comyoutube.comlibretexts.orgbyjus.com |

| Amination (of 4-halo derivative) | Amines (R-NH₂) | 4-Amino-1,5-naphthyridine derivatives | researchgate.net |

Transition Metal Complex Formation with this compound Ligands

The 1,5-naphthyridine framework, with its two nitrogen atoms, is an excellent ligand for the formation of transition metal complexes. The this compound derivative, with its additional oxygen donor atom in the 4-position, can act as a multidentate ligand, leading to the formation of stable chelate complexes.

Photoluminescence and Electroluminescence Properties of this compound Metal Complexes

Lanthanide complexes are well-known for their unique luminescent properties, which arise from f-f electronic transitions. rsc.orgnih.govnih.gov Europium(III) complexes, in particular, are known for their strong red emission. rsc.orgnih.gov The ligand plays a crucial role in sensitizing the lanthanide ion's luminescence through a process known as the "antenna effect," where the ligand absorbs light and transfers the energy to the metal center. rsc.orgnih.gov

Complexes of europium(III) with 4-hydroxy-1,5-naphthyridine ligands have been developed, and their luminescent properties are of interest. nih.gov The emission spectra of such europium complexes are typically dominated by the ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic red color. rsc.orgnih.govnih.gov

While specific photoluminescence and electroluminescence data for this compound complexes are not extensively detailed in the available literature, the general properties of lanthanide complexes provide a framework for understanding their potential behavior.

| Metal Ion | Ligand System | Expected Emission Color | Key Electronic Transition | Reference |

| Europium(III) | 4-Hydroxy-1,5-naphthyridine derivatives | Red | ⁵D₀ → ⁷F₂ | nih.govrsc.orgnih.govnih.gov |

| Dysprosium(III) | 4-Hydroxy-1,5-naphthyridine derivatives | Yellow/White | ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ | nih.gov |

Metal-Metal-to-Ligand Charge Transfer (MMLCT) Phenomena

Metal-Metal-to-Ligand Charge Transfer (MMLCT) is an electronic transition that can occur in multinuclear metal complexes where a bridging ligand facilitates electronic communication between the metal centers. nih.gov This phenomenon is of interest for the development of molecular wires and materials with unique photophysical and electrochemical properties.

The 1,5-naphthyridine framework can act as a bridging ligand between two metal centers, and the degree of electronic communication can be evaluated by electrochemical methods. nih.gov While MMLCT phenomena have been studied in dinuclear complexes with 1,5-naphthyridine bridges, specific examples involving this compound as the bridging ligand are not well-documented in the reviewed literature. The presence of the 4-oxo or 4-hydroxy group could potentially influence the electronic properties of the bridging ligand and thus modulate any MMLCT transitions.

Hydrogenation and Dehydrogenation Catalysis involving this compound Derivatives

The reversible addition and removal of hydrogen in 1,5-naphthyridine systems are crucial transformations, enabling access to saturated heterocyclic scaffolds with significant stereochemical complexity. Research in this area has largely focused on the development of efficient catalytic systems for both hydrogenation and dehydrogenation processes.

A significant advancement in the hydrogenation of 1,5-naphthyridine derivatives involves the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines. nih.gov This has been successfully achieved using chiral cationic ruthenium diamine complexes as catalysts. nih.gov These reactions efficiently produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess (up to 99% ee) and complete conversion. nih.gov Following this, the optically pure (S)-1,2,3,4-tetrahydro-1,5-naphthyridine can be further reduced. nih.gov Using a platinum(IV) oxide (PtO2) catalyst, the corresponding (2S,6S,9R,10R)-2,6-dimethyl-1,5-diaza-cis-decalin can be obtained in high yield as the sole product. nih.gov

The broader field of catalytic hydrogenation and dehydrogenation of N-heterocyclic compounds provides insights applicable to 1,5-naphthyridine derivatives. For instance, ruthenium on alumina (B75360) has been identified as an effective catalyst for complete hydrogenation reactions, while palladium on alumina is a preferred catalyst for the reverse dehydrogenation process. mdpi.com These catalytic systems are foundational for hydrogen storage applications using organic molecules. mdpi.com In related bicyclic systems like tetralin and naphthalene, NiMo/Al2O3 and CoMo/Al2O3 have been studied for their hydrogenation and dehydrogenation functionalities, with Ni-based catalysts generally showing higher activity. mdpi.com The choice of catalyst and reaction conditions can significantly influence the product distribution, favoring either hydrogenation or dehydrogenation. mdpi.com

Table 1: Catalytic Systems for Hydrogenation of 1,5-Naphthyridine Derivatives

| Substrate | Catalyst | Product | Key Findings | Reference |

| 2,6-disubstituted 1,5-naphthyridines | Chiral cationic ruthenium diamine complexes | 1,2,3,4-tetrahydro-1,5-naphthyridines | Up to 99% enantiomeric excess and full conversion. | nih.gov |

| (S)-1,2,3,4-tetrahydro-1,5-naphthyridine | PtO2 | (2S,6S,9R,10R)-2,6-dimethyl-1,5-diaza-cis-decalin | High yield (87%) as the sole product. | nih.gov |

Metal-Catalyzed Cyanation of 1,5-Naphthyridines

The introduction of a cyano group into the 1,5-naphthyridine scaffold is a valuable transformation for the synthesis of functionalized derivatives. Metal-catalyzed cyanation reactions, particularly those involving palladium and nickel, have become standard methods for the formation of aryl nitriles from aryl halides and triflates. While direct studies on this compound are limited, the principles from broader (hetero)aryl cyanation are applicable.

Palladium-catalyzed cyanation offers a mild and efficient route. mit.eduorganic-chemistry.org Modern methods allow for the cyanation of a wide range of (hetero)aryl halides and triflates at low catalyst loadings and mild temperatures, often between room temperature and 40°C. organic-chemistry.org Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides. mit.eduorganic-chemistry.org The reaction conditions are often compatible with aqueous media, enhancing the practicality and safety of the procedure. mit.eduorganic-chemistry.org

Nickel-catalyzed cyanation has also emerged as a powerful alternative. nih.gov These systems can utilize various cyanide sources, including metal cyanides like NaCN, KCN, and Zn(CN)₂, as well as organic cyanides. nih.gov Nickel catalysis can be particularly advantageous for the cyanation of more challenging substrates like aryl chlorides. organic-chemistry.org The development of specific ligands, such as unique diphosphines, has enabled the use of less conventional and more environmentally benign cyanating agents like aminoacetonitriles. organic-chemistry.org

For the application of these methods to 1,5-naphthyridines, a halogenated precursor, such as a chloro- or bromo-substituted 1,5-naphthyridine, would typically be required. The regioselectivity of the cyanation would be dictated by the position of the leaving group on the naphthyridine ring.

Table 2: General Conditions for Metal-Catalyzed Cyanation of (Hetero)aryl Halides

| Catalyst System | Cyanide Source | Typical Substrates | Key Features | Reference |

| Palladium-based | Zn(CN)₂ | (Hetero)aryl halides and triflates | Mild reaction temperatures (rt - 40°C), low catalyst loadings, often in aqueous media. | mit.eduorganic-chemistry.org |

| Nickel-based | NaCN, KCN, Zn(CN)₂, organic cyanides | Aryl halides (including chlorides) | Can utilize a broader range of cyanide sources, effective for less reactive halides. | nih.govorganic-chemistry.org |

N-Functionalization Reactions of this compound Analogues

The nitrogen atoms in the 1,5-naphthyridine ring system are nucleophilic and can readily participate in a variety of functionalization reactions. N-alkylation, N-acylation, and N-tosylation are common transformations that introduce diverse substituents onto the heterocyclic core.

N-alkylation is frequently achieved through the reaction of the 1,5-naphthyridine with an alkyl halide. mdpi.com This reaction proceeds through a quaternary salt intermediate, which then undergoes base-induced elimination of a hydrogen halide to yield the N-alkylated product. mdpi.com For example, the reaction with 2-bromoethanol (B42945) in the presence of cesium carbonate as a base provides the corresponding N-alkylated 1,5-naphthyridine. mdpi.com Similarly, N-alkylation of fused dihydro- or tetrahydro nih.govmdpi.comnaphthyridines is a common strategy, often employing alkyl halides in solvents like DMSO. nih.gov

The nucleophilicity of the nitrogen atoms also allows for reactions with a wide array of other electrophilic reagents. This has been exploited in the construction of compound libraries based on the tetrahydro-1,5-naphthyridine scaffold. nih.gov The N1 nitrogen can react with isocyanates, homopropargylic acid, tosyl halides, and epoxides, and can also participate in cross-coupling processes, enabling extensive modification of the pyridine (B92270) ring. nih.gov

Table 3: Examples of N-Functionalization Reactions of 1,5-Naphthyridine Derivatives

| Reagent | Reaction Type | Product | Reference |

| Alkyl halides (e.g., 2-bromoethanol, iodoethane) | N-alkylation | N-alkylsubstituted 1,5-naphthyridines | mdpi.comnih.gov |

| Isocyanates, homopropargylic acid, tosyl halides, epoxides | N-functionalization | Variously substituted tetrahydro-1,5-naphthyridines | nih.gov |

Mechanistic Investigations and Computational Chemistry of 1,5 Naphthyridin 4 Ol

Elucidation of Reaction Mechanisms for 1,5-Naphthyridin-4-ol Synthesis

The construction of the 1,5-naphthyridine (B1222797) framework can be achieved through various synthetic routes, with cycloaddition reactions and rearrangement pathways being of particular mechanistic interest.

Stepwise [4+2]-Cycloaddition Mechanisms

While the Diels-Alder reaction is a classic example of a concerted [4+2]-cycloaddition, multi-step mechanisms involving zwitterionic or diradical intermediates have been proposed for a number of similar processes. mdpi.com In the context of 1,5-naphthyridine synthesis, combined experimental and computational investigations have suggested a stepwise [4+2]-cycloaddition mechanism for the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid. nih.gov

The proposed mechanism commences with the formation of a 3-azatriene intermediate. The nitrogen atom in the pyridine (B92270) ring deactivates the system towards electrophilic substitution relative to benzene. nih.gov The subsequent electrocyclic ring closure of the 3-azatriene leads to the formation of heterocyclic intermediates. This is followed by prototropic tautomerization and aromatization to yield the final 1,5-naphthyridine product. nih.gov The stepwise nature of this cycloaddition is a key mechanistic feature, distinguishing it from the concerted pericyclic pathway of the traditional Diels-Alder reaction. mdpi.comnih.gov The differentiation between concerted and stepwise [4+2] processes is a central theme in the analysis of such cycloaddition mechanisms. rsc.org

Semmler-Wolff Transposition Pathways

The Semmler-Wolff reaction is a classical synthetic protocol utilized for the construction of the 1,5-naphthyridine scaffold. nih.govencyclopedia.pub This rearrangement provides a pathway to aminonaphthyridines through an aromatization reaction. The mechanism involves the treatment of a bicyclic oxime with an acid, leading to a transposition that ultimately forms an aromatic amine. In the context of fused 1,5-naphthyridines, the Semmler-Wolff transposition of oximes has been employed to prepare benzo[c] nih.govresearchgate.netnaphthyridines. nih.gov This reaction highlights a distinct mechanistic route to the 1,5-naphthyridine core that relies on rearrangement rather than cycloaddition. While specific studies on the synthesis of this compound via this pathway are not detailed, the general applicability of the Semmler-Wolff reaction to the formation of the 1,5-naphthyridine ring system is well-established. nih.govencyclopedia.pub

Computational Studies on this compound Systems

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like this compound, offering insights that complement experimental findings.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about the molecule's reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. mdpi.com

For instance, in a study of a novel fused 1,6-naphthyridine derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the equilibrium geometry, total energy, and the energies of the HOMO and LUMO. researchgate.net Such calculations for this compound would allow for the prediction of its electronic properties and reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can identify regions of the molecule that are electron-rich or electron-poor, thereby predicting the sites of electrophilic and nucleophilic attack. researchgate.net

| Computational Method | Basis Set | Calculated Property | Predicted Information |

|---|---|---|---|

| DFT | B3LYP/6-311G(d,p) | HOMO Energy | Electron-donating ability |

| DFT | B3LYP/6-311G(d,p) | LUMO Energy | Electron-accepting ability |

| DFT | B3LYP/6-311G(d,p) | HOMO-LUMO Gap | Molecular stability and reactivity |

| DFT | B3LYP/6-311G(d,p) | MESP | Sites for electrophilic/nucleophilic attack |

Tautomeric Equilibria Analysis

Tautomerism is a significant phenomenon in heterocyclic chemistry, and for this compound, the potential for keto-enol tautomerism exists. Computational methods are instrumental in studying these equilibria. nih.gov Theoretical calculations, often employing DFT, can predict the relative stabilities of different tautomers in the gas phase and in solution. researchgate.net The inclusion of solvent effects, for example, through the Polarizable Continuum Model (PCM), is often crucial for obtaining results that correlate well with experimental observations. researchgate.net

A theoretical study on the tautomerism of 4,8-dioxygenated 1,5-naphthyridine provides a relevant example. By using DFT calculations, the relative stabilities of the possible tautomers were evaluated. Such an analysis for this compound would involve optimizing the geometries of the -ol and the corresponding keto tautomer and calculating their relative energies. This allows for the prediction of the predominant tautomeric form under different conditions. researchgate.net Temperature-dependent studies can also be simulated to estimate the molar fractions of each tautomer at equilibrium. nih.gov

| Computational Approach | Focus of Analysis | Predicted Outcome |

|---|---|---|

| DFT Geometry Optimization | Relative energies of tautomers | Identification of the most stable tautomer |

| PCM Solvation Model | Influence of solvent on tautomeric equilibrium | Prediction of predominant tautomer in solution |

| Frequency Calculations | Thermodynamic parameters (enthalpy, entropy) | Quantitative prediction of tautomer ratios |

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule, allowing for the determination of its preferred conformations. researchgate.net This approach is particularly useful for larger, more flexible molecules where quantum mechanical calculations may be computationally expensive. springernature.com Conformational analysis aims to identify the low-energy conformations of a molecule, which are the most populated at equilibrium. chemrxiv.org

For a molecule like this compound, molecular mechanics can be used to explore the rotational barriers around single bonds and to determine the most stable arrangement of its substituents. The total strain energy of the molecule is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions. researchgate.net By minimizing this strain energy, the optimized geometry and the relative energies of different conformers can be obtained. While quantum mechanics offers a more accurate description of the electronic structure, molecular mechanics provides a computationally efficient means of exploring the conformational landscape. nih.gov

| Parameter | Description |

|---|---|

| Bond Lengths | Equilibrium distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Dihedral Angles | Torsional angles describing rotation around bonds |

| Van der Waals Interactions | Non-bonded interactions between atoms |

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.

The chemical shifts (δ) in ¹H NMR spectra reveal the nature of the protons in the molecule. For instance, aromatic protons on the naphthyridine ring system will have characteristic chemical shifts, which are influenced by the electron-donating or electron-withdrawing nature of substituents. Similarly, the signals in ¹³C NMR spectra provide information about the carbon skeleton ceon.rsmdpi.comresearchgate.net. The analysis of coupling constants between adjacent protons (J-coupling) in ¹H NMR helps to establish the connectivity of the atoms within the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively ceon.rsmdpi.com. This comprehensive analysis allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of novel 1,5-naphthyridine derivatives ceon.rsmdpi.com. For example, the ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand have been compared to its coordinated state in a palladium complex to understand the structural changes upon coordination researchgate.net.

Table 1: Representative NMR Data for a Naphthyridine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | 8.57 (d) | 133.6 | C-3, C-4, C-8a |

| H-3 | 7.73 (t) | 126.8 | C-2, C-4a, C-5 |

| H-4 | 8.20 (d) | 131.5 | C-2, C-4a, C-5 |

| H-6 | 7.89 (m) | 131.17 | C-5, C-7, C-8 |

| H-7 | 7.60 (ddd) | 133.8 | C-5, C-6, C-8a |

| H-8 | 7.25 (dd) | 116.6 | C-4a, C-6, C-7 |

Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shift ranges and correlations for similar heterocyclic systems.

X-ray Crystallography for Molecular Structure and Binding Modes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids, including this compound and its derivatives wikipedia.orglibretexts.org. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the exact positions of atoms, bond lengths, and bond angles wikipedia.org.

This technique has been fundamental in confirming the structures of various naphthyridine derivatives and understanding their solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking wikipedia.orgnih.gov. For instance, the X-ray crystal structure of a 1,5-naphthyridine derivative in complex with a biological target, such as the TGF-beta type I receptor (ALK5), can confirm the binding mode proposed from docking studies nih.gov. This provides invaluable information for structure-based drug design, allowing for the optimization of ligand-receptor interactions.

The crystal structure of 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine, an intermediate in the synthesis of OLED materials, revealed that the 1,5-naphthyridine ring system is nearly planar nih.gov. The dihedral angles between the naphthyridine ring and the phenyl rings were determined to be 89.18 (8)° and 77.39 (8)° nih.gov. Such precise geometric data is crucial for understanding the physical and electronic properties of these materials.

Table 2: Crystallographic Data for a Representative 1,5-Naphthyridine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₇N₂P |

| Molecular Weight | 328.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2320 (14) |

| b (Å) | 7.4470 (15) |

| c (Å) | 16.780 (3) |

| α (°) | 99.78 (3) |

| β (°) | 93.35 (3) |

| γ (°) | 98.58 (3) |

| Volume (ų) | 877.4 (3) |

Data from a related compound, 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine, for illustrative purposes. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the molecular formula of a compound ceon.rs.

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the mass of the intact molecule, as well as various fragment ion peaks libretexts.orgchemguide.co.uk. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for structural elucidation libretexts.orgchemguide.co.uklibretexts.org.

The fragmentation of molecular ions is not random; it occurs at specific bonds, and the resulting fragments can often be predicted based on the functional groups present in the molecule libretexts.orglibretexts.orgmiamioh.edu. For example, in aromatic systems like 1,5-naphthyridine, the molecular ion peak is often strong due to the stability of the aromatic ring libretexts.org. The fragmentation pathways can be elucidated by analyzing the mass differences between the molecular ion and the fragment ions. Common fragmentation patterns include the loss of small neutral molecules or radicals chemguide.co.ukmiamioh.edu. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating a specific ion and inducing its fragmentation to observe the resulting daughter ions nih.gov.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-Naphthyridine-2,6-diol |

| Methacrylic acid |

| 4-Vinylpyridine |

| 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine |

| TGF-beta type I receptor (ALK5) |

Biological Activity and Pharmaceutical Relevance of 1,5 Naphthyridin 4 Ol Derivatives

Broad Spectrum Biological Activities of 1,5-Naphthyridin-4-ol Derivatives

The 1,5-naphthyridine (B1222797) scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. mdpi.commdpi.com The versatility of this heterocyclic system allows for structural modifications that can modulate its therapeutic properties, leading to the investigation of its potential in various disease areas. mdpi.comnbinno.com This section will delve into the diverse biological activities of derivatives based on the this compound core structure.

Antiproliferative and Anticancer Research

Derivatives of the 1,5-naphthyridine nucleus have been a subject of interest in the quest for novel anticancer agents. mdpi.com Research has shown that certain 1,5-naphthyridine alkaloids and their synthetic analogs possess significant antiproliferative properties. For instance, some natural 1,5-naphthyridine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

One area of investigation involves the synthesis of novel 1,5-naphthyridinone derivatives and their evaluation for in vitro antitumor activity. rhhz.net These studies often focus on structure-activity relationships to optimize the anticancer potency of these compounds. For example, modifications at different positions of the naphthyridine ring can lead to enhanced activity against specific cancer cell lines. tandfonline.com

Some 1,5-naphthyridine derivatives have been found to exert their anticancer effects through mechanisms such as the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. mdpi.com The structural resemblance of some derivatives to established anticancer drugs has also prompted further exploration of their potential in oncology. rhhz.net

| Derivative Type | Cancer Cell Line | Observed Effect |

| 1,5-Naphthyridinone Analogs | Various human cancer cell lines | In vitro antitumor activity |

| Natural 1,5-Naphthyridine Alkaloids | Human cancer cell lines | Cytotoxic effects |

| Benzo[b] mdpi.comnih.govnaphthyridines | Human HL-60 and HeLa cells | Noticeable cytotoxicity and topoisomerase II inhibition mdpi.com |

Antibacterial and Antimicrobial Investigations

The naphthyridine scaffold is historically significant in the field of antibacterial agents, with the 1,8-naphthyridine (B1210474) derivative, nalidixic acid, being a notable example. nih.govnih.gov While much of the focus has been on the 1,8-isomer, derivatives of 1,5-naphthyridine have also been investigated for their antimicrobial properties. mdpi.comirjet.net

Research into synthetic 1,5-naphthyridine derivatives has revealed compounds with activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial topoisomerase, leading to bacterial cell death. mdpi.com Structure-activity relationship studies have indicated that the presence of certain substituents, such as halogen atoms, can enhance the antimicrobial activity of these compounds. irjet.netresearchgate.net

Furthermore, some 1,5-naphthyridine derivatives have been conjugated with existing antibiotics, such as penicillin, to create hybrid molecules with a broad spectrum of activity. mdpi.com These conjugates have shown promise against various bacterial strains, including those resistant to conventional antibiotics. mdpi.com

| Derivative Class | Target Organism(s) | Key Findings |

| Synthetic 1,5-Naphthyridines | Gram-positive and Gram-negative bacteria | Variable inhibition activities. irjet.net |

| Halogenated 1,5-Naphthyridines | Bacteria and Fungi | Halogen atoms may increase target binding ability. irjet.net |

| 1,5-Naphthyridine-Penicillin Conjugate | Gram-positive cocci and Gram-negative bacilli | Broad spectrum of activity. mdpi.com |

Antiviral Applications

The exploration of 1,5-naphthyridine derivatives has extended to the field of virology, with studies investigating their potential as antiviral agents. mdpi.comnih.gov Certain derivatives have been synthesized and screened for their ability to inhibit the replication of various viruses.

For example, 1-methoxycanthin-6-one, a 1,5-naphthyridine alkaloid, has been reported to exhibit activity against the Human Immunodeficiency Virus (HIV). nih.gov Additionally, the development of a novel anti-Ebola virus pharmacophore based on a 1,5-naphthyridine core has been reported, highlighting the potential of this scaffold in addressing emerging viral threats. mdpi.comnih.gov Research in this area often involves the synthesis of a series of derivatives to identify compounds with potent and selective antiviral activity. nih.gov

| Derivative | Virus | Reported Activity |

| 1-methoxycanthin-6-one | Human Immunodeficiency Virus (HIV) | Anti-HIV effect with an EC₅₀ value of 0.26 g/mL. nih.gov |

| 1,5-Naphthyridine Core Derivatives | Ebola Virus | Development of a novel anti-Ebola virus pharmacophore. mdpi.comnih.gov |

| Triazole-substituted 1,5-naphthyridine-3-carboxylic acids | HIV | Screened as HIV integrase inhibitors. nih.gov |

Anti-inflammatory Studies

Several derivatives of 1,5-naphthyridine have demonstrated significant anti-inflammatory properties. mdpi.commdpi.com These compounds have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

For instance, certain canthinone-type alkaloids, which are natural products containing the 1,5-naphthyridine core, have been found to reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and other inflammatory cytokines. mdpi.com In studies using cell-based assays, these derivatives have shown a strong inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophages. nih.gov The anti-inflammatory potential of these compounds makes them attractive candidates for the development of new treatments for inflammatory disorders. nih.gov

| Compound/Derivative | Model | Key Anti-inflammatory Effects |

| Canthin-6-one (B41653) | Drug-induced colitis in rats | Reduced production of TNF-α, IL-1β, IL-12p70, and VEGF. mdpi.com |

| Canthinone-type derivatives | LPS-induced RAW 264.7 murine macrophage cells | Strong inhibitory effect on nitric oxide (NO) production. nih.gov |

| Quassidine E and Canthin-16-one-14-butyric acid | LPS-induced RAW 264.7 cells | Reduced production of NO, IL-6, and TNF-α. nih.gov |

Antihypertensive and Cardiovascular Effects

The cardiovascular system is another area where 1,5-naphthyridine derivatives have shown potential therapeutic relevance. mdpi.commdpi.com While much of the research in this area has focused on 1,8-naphthyridine derivatives, the broader class of naphthyridines has been investigated for effects on the cardiovascular system. nih.gov

The potential for these compounds to act as antihypertensive agents is of particular interest. The mechanism of action for some naphthyridine derivatives involves vasodilation, which can lead to a reduction in blood pressure. nih.gov Further research is needed to fully elucidate the cardiovascular effects of this compound derivatives specifically and to determine their potential utility in treating hypertension and other cardiovascular diseases.

| Derivative Class | Potential Application | Investigated Mechanism |

| Naphthyridine Alkaloids | Cardiovascular system modulation | General effects on the cardiovascular system. mdpi.com |

| Substituted Naphthyridines | Antihypertensive | Vasodilator mechanism of action. nih.gov |

Central Nervous System Modulatory Activity (e.g., Alzheimer's Disease, Depression)

Derivatives of naphthyridines have been explored for their potential to modulate the central nervous system (CNS), with implications for neurodegenerative diseases like Alzheimer's and psychiatric conditions such as depression. mdpi.commdpi.com The ability of these compounds to interact with various CNS targets makes them an interesting area of research.

In the context of Alzheimer's disease, some naphthyridine derivatives have been investigated as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov A deficit in acetylcholine is a key feature of Alzheimer's disease, and inhibiting its breakdown is a therapeutic strategy. mdpi.com Additionally, the regulation of calcium channels by certain naphthyridine derivatives has been studied, as calcium dysregulation is implicated in the neuronal cell death observed in Alzheimer's. nih.gov The multitarget-directed ligand (MTDL) approach, where a single compound is designed to interact with multiple targets involved in the disease pathology, is a promising strategy in the development of new treatments for Alzheimer's, and naphthyridine scaffolds are being explored within this framework. nih.gov

| Compound Class | CNS Target/Application | Research Findings |

| 1,8-Naphthyridine Derivatives | Alzheimer's Disease (Cholinesterase inhibition) | Moderate inhibitory activity of cholinesterases with selectivity for AChE. nih.gov |

| 1,8-Naphthyridine Derivatives | Alzheimer's Disease (Calcium channel modulation) | Blockade of Ca²⁺ channels, preferentially the L-subtype. nih.gov |

| Naphthyridine Alkaloids | Neurological and Psychotropic Effects | Displayed neurological and psychotropic activities. mdpi.com |

Antiparasitic Activity (e.g., Antimalarial)

The 1,5-naphthyridine core has been a fruitful scaffold for the development of potent antiparasitic agents, particularly those with antimalarial and antileishmanial properties.

In the fight against malaria, researchers have synthesized and evaluated various 1,5-naphthyridine derivatives. For instance, a series of 2,8-disubstituted-1,5-naphthyridine analogues have been investigated for their in vitro antiplasmodial activity. acs.org Furthermore, mono- and di-Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have demonstrated notable antimalarial activity against Plasmodium falciparum in vitro. nih.gov Many compounds in this series exhibited IC50 values comparable to or better than the established antimalarial drugs mefloquine (B1676156) and amodiaquine (B18356) against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

The antiparasitic activity of this class of compounds extends to leishmaniasis. Certain substituted 1,5-naphthyridine derivatives have shown promising results as antileishmanial agents. These compounds are believed to exert their effect by inhibiting the eukaryotic type I DNA topoisomerase (TopIB) of the Leishmania parasite, an enzyme essential for its viability.

Antitubercular Activity

While the broader class of naphthyridines has been investigated for antimycobacterial properties, specific data on the antitubercular activity of this compound derivatives is an area of emerging research. A review of naphthyridine derivatives highlighted their potential as anti-tubercular agents, suggesting the scaffold is a versatile lead for designing new drugs against Mycobacterium tuberculosis. google.com One study focused on the synthesis of novel 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives and evaluated their ability to inhibit the growth of M. tuberculosis. aacrjournals.org Although many studies focus on the 1,8-naphthyridine isomer, the potential of the 1,5-naphthyridine scaffold in this therapeutic area warrants further investigation to establish clear structure-activity relationships and identify potent lead compounds.

Analgesic Properties

The exploration of 1,5-naphthyridine derivatives for analgesic properties is an area with indirect but promising evidence. The analgesic effects of many compounds are often linked to their anti-inflammatory activity. In this context, several naturally occurring canthin-6-one alkaloids, which contain the 1,5-naphthyridine core, have demonstrated significant anti-inflammatory properties. mdpi.commdpi.com For example, derivatives such as canthin-6-one, 4-hydroxycanthin-6-one, and 10-hydroxycanthin-6-one (B1198173) showed strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage cell lines, with IC50 values ranging from 7.73 to 15.09 μM. mdpi.com By reducing the production of pro-inflammatory mediators, these compounds may contribute to an analgesic effect. However, direct studies confirming the analgesic properties of this compound derivatives are still needed to fully elucidate their potential in pain management.

Specific Molecular Target Modulation by this compound Derivatives

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific molecular targets. Research has identified their ability to inhibit various kinases and enzymes, as well as act as antagonists for certain receptors.

Kinase Inhibition (e.g., JAK, TGF-β Type I Receptor/ALK5, Plasmodium falciparum Phosphatidylinositol-4-kinase)

The 1,5-naphthyridine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors.

TGF-β Type I Receptor/ALK5: Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). researchgate.net Two notable compounds from this series inhibited ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively. researchgate.net These compounds demonstrated potent activity in both binding and cellular assays and showed selectivity over p38 mitogen-activated protein kinase. researchgate.net The binding mode of one of these potent inhibitors was confirmed by X-ray crystallography in a complex with human ALK5. researchgate.net

Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K): In the context of antimalarial drug discovery, 2,8-disubstituted-1,5-naphthyridines have been identified as novel inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.org This kinase is crucial for the parasite's life cycle, making it an attractive drug target.

Janus Kinase (JAK) Inhibition: While the broader class of naphthyridines is being explored for JAK inhibition, specific examples directly related to the 1,5-naphthyridine scaffold are documented in patent literature. A patent application describes naphthyridine compounds as JAK kinase inhibitors for the potential treatment of inflammatory bowel diseases. nih.gov Further research is needed to fully characterize the potential of 1,5-naphthyridine derivatives as selective JAK inhibitors.

Receptor Antagonism (e.g., NK1-receptor, Mineralocorticoid Receptor, H1 Receptor)

The versatility of the 1,5-naphthyridine structure also extends to its potential as a receptor antagonist, although research in this area is less extensive compared to enzyme inhibition.

Neurokinin-1 (NK1) Receptor Antagonism: While research has been conducted on naphthyridine derivatives as NK1 receptor antagonists, the most potent examples belong to the 1,7-naphthyridine (B1217170) subclass. A comprehensive patent survey on NK1 receptor antagonists highlights the development of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active antagonists. mdpi.com Further investigation is required to determine if the 1,5-naphthyridine scaffold can also yield potent and selective NK1 receptor antagonists.

Mineralocorticoid Receptor (MR) Antagonism: The dihydronaphthyridine derivative, finerenone (B607456), has been identified as a potent and selective non-steroidal mineralocorticoid receptor antagonist. nih.gov While finerenone is not a this compound derivative, its development from dihydropyridine-based compounds to a naphthyridine scaffold indicates the potential of this heterocyclic system to interact with the mineralocorticoid receptor. nih.gov

Histamine H1 Receptor Antagonism: Currently, there is a lack of specific research literature detailing the activity of 1,5-naphthyridine derivatives as H1 receptor antagonists. This remains an open area for future investigation.

Other Enzyme Inhibition (e.g., Phosphodiesterase 4 (PDE 4), Epidermal Growth Factor Receptor (EGFR), Protein Kinases, Topoisomerase I)

Beyond kinases, 1,5-naphthyridine derivatives have been shown to inhibit other important enzymes implicated in various diseases.

Phosphodiesterase 4 (PDE4) Inhibition: While several studies have reported on naphthyridine derivatives as PDE4 inhibitors, these have primarily focused on the 1,6- and 1,8-naphthyridine isomers. For example, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been developed as inhaled PDE4 inhibitors with subnanomolar potencies. researchgate.net Similarly, substituted 1,8-naphthyridin-2(1H)-ones have been found to be selective PDE4 inhibitors. researchgate.net The potential of the 1,5-naphthyridine scaffold in this area is yet to be fully explored.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Research into naphthyridine-based EGFR inhibitors has largely concentrated on isomers other than the 1,5-scaffold. For instance, some 1,8-naphthyridine derivatives have been reported as EGFR inhibitors. mdpi.com The applicability of the 1,5-naphthyridine core for the design of potent and selective EGFR inhibitors remains an area for future research.

Protein Kinase Inhibition: In addition to the specific kinases mentioned earlier, a novel 1,5-naphthyridine-based chemical series has been identified with nanomolar affinity for the Fibroblast Growth Factor Receptor (FGFR) family of protein kinases (FGFR1, 2, 3, and 4). google.com

Topoisomerase I Inhibition: Dibenzo[c,h] researchgate.netnih.govnaphthyridinediones have been designed and synthesized as inhibitors of Topoisomerase I (Top1), a crucial enzyme in DNA replication and a validated target in cancer therapy. nih.gov Biological evaluation of these compounds demonstrated that they retain the Top1 inhibitory activity of the structurally related indenoisoquinolines. nih.gov The research in this area has led to the design of 1,5-naphthyridine derivatives with antiproliferative activity, acting as Topoisomerase I inhibitors. acs.org

| Compound Class | Biological Activity/Target | Key Findings |

| 2,8-disubstituted-1,5-naphthyridines | Antimalarial | In vitro antiplasmodial activity. acs.org |

| 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol Mannich bases | Antimalarial | IC50 values comparable to or better than mefloquine and amodiaquine against P. falciparum. nih.gov |

| Substituted 1,5-naphthyridines | Antileishmanial | Inhibition of Leishmania Topoisomerase IB. |

| 1,5-naphthyridin-2(1H)-one carbohydrazides | Antitubercular | Inhibition of M. tuberculosis growth. aacrjournals.org |

| Canthin-6-one alkaloids | Anti-inflammatory | Strong inhibition of NO production (IC50 = 7.73–15.09 μM). mdpi.com |

| 1,5-Naphthyridine aminothiazole/pyrazole derivatives | TGF-β Type I Receptor/ALK5 Inhibition | Potent and selective inhibition with IC50 values of 4 nM and 6 nM. researchgate.net |

| Dibenzo[c,h] researchgate.netnih.govnaphthyridinediones | Topoisomerase I Inhibition | Retain inhibitory activity of related indenoisoquinolines. nih.gov |

Immune Response Modification

Derivatives of the 1,5-naphthyridine scaffold have been identified as modulators of the immune response, primarily through their anti-inflammatory properties. Natural products, particularly canthinone-type alkaloids which feature the 1,5-naphthyridine core, have been the focus of such investigations.

One prominent example, canthin-6-one, has demonstrated significant immunomodulatory activity. nih.gov In studies involving drug-induced colitis in rat models, canthin-6-one was shown to reduce the production of several key pro-inflammatory mediators. nih.gov Specifically, it lowered the levels of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-12p70 (IL-12p70), and Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, it was observed to decrease oxidative stress within colon tissues. nih.gov

Other related natural 1,5-naphthyridine alkaloids have also shown potential in this area. Quassidine E and canthin-16-one-14-butyric acid, isolated from Picrasma quassioides, were found to reduce the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide-induced cells. nih.gov These findings highlight the potential of the 1,5-naphthyridine framework as a basis for developing novel anti-inflammatory and immunomodulatory agents.

DNA Stabilizing Activity

The 1,5-naphthyridine nucleus serves as a structural foundation for compounds capable of interacting with DNA, a key mechanism for potential anticancer agents. This interaction can lead to the stabilization of DNA structures or the inhibition of enzymes involved in DNA processing. Research has focused on both metal complexes incorporating the 1,5-naphthyridine ligand and complex fused heterocyclic systems.

Dinuclear platinum(II) complexes using 1,5-naphthyridine as a bridging ligand have been synthesized and evaluated for their DNA binding capabilities. nih.gov Molecular docking studies of these complexes suggest that groove spanning and backbone tracking are the most stable modes of binding to double-stranded DNA. nih.gov Similarly, dinuclear gold(III) complexes with a 1,5-naphthyridine bridge have been investigated for their DNA interaction using spectroscopic and viscosity measurements. researchgate.net

Furthermore, fused benzo[b] nih.govresearchgate.netnaphthyridine derivatives have been shown to bind with calf thymus DNA. encyclopedia.pub This binding ability is linked to their cytotoxic effects and their capacity to inhibit critical nuclear enzymes like Topoisomerase I, which is essential for DNA replication and transcription. encyclopedia.pub One derivative, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] nih.govresearchgate.netnaphthyridin-10-amine, was found to inhibit Topoisomerase I activity, suggesting its anticancer potential is derived from its interaction with DNA processing machinery. encyclopedia.pub

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For naphthyridine derivatives, SAR analyses have provided valuable insights, guiding the modification of these compounds to enhance potency and selectivity.

Rational Design and Ligand Optimization

Rational design involves the iterative process of designing, synthesizing, and testing molecules to optimize their interaction with a biological target. In the context of naphthyridine derivatives, this approach has been used to improve pharmacological profiles.

An example can be seen in the optimization of a series of 8-hydroxy naphthyridines (a related isomer) identified as having potent antileishmanial activity. The initial lead compound, while demonstrating weak in vivo efficacy, was hampered by metabolic instability, specifically glucuronidation at the hydroxyl group. nih.gov Rational design efforts focused on addressing this liability.

Key SAR findings from this optimization effort are summarized below:

| Modification | Position | Result on Activity |

| Removal of hydroxyl group | 8 | Loss of antiparasitic activity nih.gov |

| Methylation of hydroxyl group | 8 | Loss of antiparasitic activity nih.gov |

| Deletion of nitrogen atom | 1 | Loss of antiparasitic activity nih.gov |

| Introduction of substituents | 5 | Improved metabolic stability and potency nih.gov |

This systematic modification guided by SAR principles demonstrated that the 8-hydroxyl group was essential for activity, likely due to its role in chelating metal cations. While efforts to block the metabolic pathway ultimately led to compounds with poor tolerability, the study underscored the importance of rational design in navigating the complexities of drug development, such as balancing potency and pharmacokinetics. nih.gov

Computational Drug Discovery Approaches

Computational, or in silico, methods are integral to modern drug discovery, allowing for the rapid assessment of a compound's potential properties before synthesis. These approaches save significant time and resources by prioritizing the most promising candidates.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the pharmacokinetic and toxicity properties of a molecule. These predictions are vital for weeding out compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity. mdpi.com

For various heterocyclic compounds, including 1,8-naphthyridine derivatives, ADMET prediction tools are routinely used. researchgate.netorientjchem.org A typical in silico ADMET profile provides data on a range of crucial parameters.

Table of Predicted ADMET Properties for Hypothetical this compound Derivatives

| Property | Predicted Outcome | Importance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Predicts oral bioavailability. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low / High | Determines if the compound can enter the central nervous system. |